molecular formula C11H17BO5S B1387029 (4-((Neopentyloxy)sulfonyl)phenyl)boronic acid CAS No. 957060-74-1

(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid

Cat. No. B1387029
CAS RN: 957060-74-1
M. Wt: 272.13 g/mol
InChI Key: HDSWCPUGAFITCT-UHFFFAOYSA-N
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Description

“(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO5S . It has a molecular weight of 272.13 g/mol . The IUPAC name for this compound is [4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)S(=O)(=O)OCC©©C)(O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 272.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . The topological polar surface area is 92.2 Ų .

Scientific Research Applications

Catalysis and Synthesis

The utility of boronic acids like (4-((Neopentyloxy)sulfonyl)phenyl)boronic acid in catalysis and synthesis is significant. A study by Lo, Chen, and Willis (2019) demonstrated a nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, suggesting potential applications in pharmaceutical ingredient synthesis. Furthermore, Hall (2019) highlighted the catalytic activation of hydroxy functional groups by boronic acids, leading to the transformation of carboxylic acids into amides and other products under mild conditions, as documented in Hall (2019).

Structural and Functional Studies

Zhang et al. (2017) explored the multifunctional nature of compounds containing a boronic acid group, including applications in medicine, agriculture, and chemistry, as shown in Zhang, Zhang, Ge, Miao, and Zhang (2017). Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids, which could be utilized in the design of receptors and sensors for cell-surface glycoconjugates, as detailed in Dowlut and Hall (2006).

Analytical Applications

Phenyl boronic acids, which share structural similarities with this compound, have been employed in sensing applications. For instance, Mu et al. (2012) demonstrated the use of phenyl boronic acids in saccharide recognition and photoluminescence modulation, as presented in Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, and Strano (2012). Watanabe et al. (2013) conducted kinetic studies of boronic acids, potentially contributing to improved understanding in sensing applications, as discussed in Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, and Ishihara (2013).

Biomedical Applications

Winum et al. (2005) synthesized boron-containing sulfonamides with potential in boron neutron capture therapy for tumors, indicating the therapeutic applications of boronic acid derivatives, as seen in Winum, Cecchi, Montero, Innocenti, Scozzafava, and Supuran (2005).

Safety and Hazards

The safety information for “(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid” includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

properties

IUPAC Name

[4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSWCPUGAFITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657074
Record name {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957060-74-1
Record name 1-(2,2-Dimethylpropyl) 4-boronobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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